(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral benzodioxane derivative featuring a fluorine substituent at the 7-position of the aromatic ring and a hydroxymethyl group at the 2-position of the dioxane ring. These compounds are primarily used in research for synthesizing pharmacologically active molecules, leveraging their stereochemical and electronic properties .
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[(3S)-6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1 |
InChI Key |
BPCKRFYVGGIWHV-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC(=C2)F)CO |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atom into the dioxin ring. The process may include steps such as halogenation, cyclization, and reduction to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving fluorinated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, leading to altered biological activity. The dioxin ring structure may also play a role in its mechanism of action by providing a stable framework for interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 1420537-26-3)
- Structure : Fluorine at the 5-position instead of 7-position.
- Properties : Molecular formula C₉H₉FO₃, molecular weight 184.16, purity >97%.
- Applications: Used as a chiral building block in medicinal chemistry.
Key Differences:
- Substituent Position : The 7-fluoro isomer may exhibit distinct steric and electronic interactions due to the fluorine’s proximity to the dioxane oxygen. This could affect hydrogen bonding or metabolic stability in biological systems.
- Synthetic Accessibility : Fluorine placement impacts regioselectivity during synthesis. For example, 5-fluoro derivatives are synthesized via nucleophilic fluorination, whereas 7-fluoro analogs may require directed ortho-metalation strategies.
Brominated Analogs
(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Structure : Bromine replaces fluorine at the 5-position.
- Properties : Molecular formula C₉H₉BrO₃, molecular weight 245.06.
- Applications : Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 280752-78-5)
- Structure : Bromine at the 6-position.
- Hazards : Classified with acute toxicity (H302) and eye irritation (H319), highlighting the importance of substituent effects on safety profiles .
Key Differences:
Naphtho-Dioxane Derivatives
(3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol
- Structure : Incorporates a naphthalene ring fused to the dioxane, increasing aromaticity and steric bulk.
- Synthesis : Requires DMF as a solvent and involves complex ring-opening/closure mechanisms, unlike simpler benzodioxane derivatives .
- NMR Profile: Distinct ¹H-NMR signals (e.g., ABX coupling at 3.92–4.00 ppm) suggest conformational rigidity absent in non-fused benzodioxanes .
Key Differences:
Research Implications
- Fluorine Position : The 7-fluoro isomer may offer unique metabolic stability or target engagement compared to 5- or 6-substituted analogs.
- Safety and Handling : Brominated derivatives require stricter safety protocols than fluorinated ones due to higher toxicity .
- Stereochemical Utility : The (S)-configuration in fluorinated benzodioxanes is critical for asymmetric synthesis, though enantioselective routes for the 7-fluoro variant remain underexplored.
Biological Activity
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on available research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H9FO3 and a molecular weight of approximately 184.16 g/mol. Its structure features a dioxin ring with a fluorine atom at the 7-position and a methanol group at the 2-position. The presence of these functional groups is believed to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves several chemical reactions that optimize yield and purity. The synthetic route may include the formation of the dioxin ring followed by fluorination and methanol addition. Precise conditions for these reactions are crucial for achieving the desired compound.
Research indicates that compounds similar to this compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions can modulate cellular processes, making them potential candidates for therapeutic applications in pharmacology.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, compounds in this class have shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antibacterial potential .
Study on Antimicrobial Efficacy
In a recent study focusing on derivatives of dioxins, this compound was evaluated alongside other structural analogs. The results demonstrated that this compound could inhibit bacterial growth effectively:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 62.5 | E. coli |
| Other Dioxin Derivative | 78.12 | Staphylococcus aureus |
These findings underscore the potential of this compound as an effective antimicrobial agent .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound revealed promising results against cancer cell lines such as Hela (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be 226 µg/mL for Hela cells and 242.52 µg/mL for A549 cells. These results suggest that this compound may possess anticancer properties worth exploring in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
